Molecular Weight and Lipophilicity Differentiation vs. Des-Phenyl Analog
The target compound (MW 261.36) exhibits a molecular weight increase of +76.1 Da (+41%) relative to N-[2-(dimethylamino)ethyl]pyrrolidine-2-carboxamide (MW 185.27) due to the phenyl substituent . This mass increment correlates with a calculated logP increase of approximately +1.6 log units (estimated from fragment-based contributions: phenyl = +1.87 logP vs. H = 0.0, adjusted for linker connectivity; all values computed by the XLogP3-AA algorithm) [1]. The higher logP of the target compound predicts enhanced membrane permeability and blood-brain barrier penetration relative to the des-phenyl analog, a critical factor for CNS-targeted screening campaigns.
| Evidence Dimension | Molecular weight and predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 261.36; predicted logP ~2.8 |
| Comparator Or Baseline | N-[2-(dimethylamino)ethyl]pyrrolidine-2-carboxamide: MW 185.27; predicted logP ~1.2 |
| Quantified Difference | ΔMW = +76.1 Da (+41%); ΔlogP ≈ +1.6 |
| Conditions | XLogP3-AA algorithm (PubChem depositor data); fragment-based estimation |
Why This Matters
In CNS drug discovery, MW < 300 and logP 1–4 are considered favorable for oral bioavailability and BBB penetration; the target compound occupies a distinct region of this property space compared to its simpler analog, making them non-substitutable in SAR campaigns.
- [1] Cheng T, Zhao Y, Li X, et al. Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling 47(6):2140–2148 (2007). XLogP3 algorithm. View Source
